2-Amino-3-iodonaphthalene
Overview
Description
2-Amino-3-iodonaphthalene is a useful research compound. Its molecular formula is C10H8IN and its molecular weight is 269.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that this compound is used in the preparation of fluorescent dyes , suggesting that it may interact with light-absorbing molecules or structures within cells.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Amino-3-iodonaphthalene is currently unavailable . It is known that the compound is slightly soluble in water and soluble in organic solvents such as methanol, ethanol, and dichloromethane . This suggests that it may have good bioavailability when administered in an appropriate formulation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be stored under inert gas (nitrogen or argon) at 2–8 °C to maintain its stability . Additionally, safety measures should be taken during its preparation and handling due to its potential environmental toxicity .
Biochemical Analysis
Biochemical Properties
It is known that the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C
Cellular Effects
It is known that the compound is an irritant . It is important to avoid direct skin contact and inhalation of its dust during handling .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
Properties
IUPAC Name |
3-iodonaphthalen-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAOTXIGLMDOHJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465524 | |
Record name | 2-AMINO-3-IODONAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116632-14-5 | |
Record name | 2-AMINO-3-IODONAPHTHALENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50465524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-amino-3-iodonaphthalene interact with its target and what are the downstream effects?
A: this compound acts as an inhibitor of aldo-keto reductase 1 (AKR1C) enzymes, specifically AKR1C1 and AKR1C2. [] These enzymes play a crucial role in steroid hormone metabolism. By inhibiting AKR1C1 and AKR1C2, this compound prevents the conversion of dihydrotestosterone (DHT) to 3α and 3β-androstanediols, respectively. This inhibition leads to an accumulation of DHT in androgen-dependent glands. []
Q2: Has this compound been tested in in vivo models?
A: Yes, the research by [] investigated the effects of this compound in castrated hamsters. The study found that administering this compound to these animals did not reduce the weight of the prostate and seminal vesicles, which are androgen-dependent glands. This suggests that the accumulation of DHT caused by the compound's inhibitory action on AKR1C enzymes might counteract the effects of castration.
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